

comparative analysis of PX 2 expression in healthy vs. diseased tissue

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Compound of Interest		
Compound Name:	PX 2	
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Comparative Analysis of TPX2 Expression: A Guide for Researchers

A Note on Terminology: This guide provides a comparative analysis of the expression of the protein TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2). The user's original query referred to "**PX 2**," and it is assumed that this is an alternative name or abbreviation for TPX2, a well-documented protein implicated in various cellular processes and diseases.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an objective comparison of TPX2 expression in healthy versus diseased tissues. The guide summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.

Data Presentation: TPX2 Expression in Healthy vs. Diseased Tissues

The expression of TPX2 is generally low in most healthy, differentiated tissues, with higher expression observed in tissues with a high rate of cell proliferation. In contrast, TPX2 is significantly upregulated in a wide range of cancerous tissues and has been implicated in other diseases.



Table 1: TPX2 mRNA Expression in Healthy Human Tissues

The following table summarizes the median mRNA expression of TPX2 in various healthy human tissues, as derived from the Genotype-Tissue Expression (GTEx) portal. Expression is shown in Transcripts Per Million (TPM).

Tissue	Median TPM
Testis	15.7
Bone Marrow	7.4
Spleen	2.1
Lymph Node	1.8
Small Intestine - Terminal Ileum	1.5
Colon - Transverse	1.1
Stomach	0.9
Esophagus - Mucosa	0.8
Skin - Sun Exposed	0.7
Lung	0.5
Liver	0.4
Kidney - Cortex	0.3
Brain - Cerebellum	0.2
Heart - Left Ventricle	0.1
Muscle - Skeletal	0.1

Data sourced from the GTEx Portal.



Table 2: TPX2 Expression in Diseased vs. Healthy Tissues

This table provides a comparative summary of TPX2 expression in various diseased tissues, primarily cancers, compared to their healthy counterparts. The data is compiled from multiple studies and presented as fold changes or other quantitative measures where available.



Disease	Tissue	Expression Change vs. Healthy	Quantitative Data (approx.)	Citation
Cancer				
Colon Cancer	Colon	Upregulated	61.1% of tumors show dramatic upregulation.	
Endometrial Cancer	Endometrium	Upregulated	11.35-fold increase in mRNA levels.	
Gastric Cancer	Stomach	Upregulated	Significantly higher mRNA levels (p=0.004).	_
Hepatocellular Carcinoma	Liver	Upregulated	High expression correlates with poor prognosis.	_
Lung Adenocarcinoma	Lung	Upregulated	Significantly higher mRNA and protein levels.	_
Breast Cancer	Breast	Upregulated	Associated with poor prognosis.	
Pancreatic Cancer	Pancreas	Upregulated	Associated with poor survival.	
Ovarian Cancer	Ovary	Upregulated	15 to 27-fold overexpression vs. adenomas.	_
Cervical Cancer	Cervix	Upregulated	Higher expression in tumors vs. normal tissue.	_



Neurodegenerati
ve Disease

Alzheimer's
Disease

Brain

Protective Effect
(in model)

TPX2 inhibits
apoptosis-related
proteins.

Experimental Protocols

Accurate and reproducible measurement of TPX2 expression is crucial for research and clinical applications. Below are detailed methodologies for three common techniques used to quantify protein and mRNA expression.

Immunohistochemistry (IHC) Protocol for TPX2

This protocol is intended for the detection of TPX2 protein in formalin-fixed, paraffin-embedded tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene twice for 5 minutes each.
 - Transfer slides through a graded series of ethanol (100% twice, 95%, 70%, and 50%) for 3 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0).
 - Heat to 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Blocking:



- Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
- Rinse with Phosphate Buffered Saline (PBS).
- Incubate with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
- · Primary Antibody Incubation:
 - Incubate sections with a primary antibody against TPX2 (e.g., rabbit polyclonal) diluted in blocking buffer. A typical starting dilution is 1:100 to 1:500.
 - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
 - Rinse slides with PBS.
 - Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.
 - Rinse with PBS.
 - Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.
 - Rinse with PBS.
 - Apply diaminobenzidine (DAB) substrate and monitor for color development.
 - Stop the reaction by rinsing with distilled water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.



Western Blot Protocol for TPX2

This protocol describes the detection of TPX2 protein in cell or tissue lysates.

- Sample Preparation:
 - Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
 - Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
- SDS-PAGE:
 - Load equal amounts of protein (20-30 μg) into the wells of a polyacrylamide gel.
 - Run the gel until the dye front reaches the bottom.
- · Protein Transfer:
 - Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
 - Confirm transfer efficiency by staining the membrane with Ponceau S.
- · Blocking:
 - Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- · Primary Antibody Incubation:
 - Incubate the membrane with a primary antibody against TPX2 diluted in blocking buffer (e.g., 1:1000).
 - Incubate overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
 - Wash the membrane three times with TBST for 5 minutes each.



- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBST for 5 minutes each.
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Visualize the signal using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qRT-PCR) Protocol for TPX2

This protocol outlines the quantification of TPX2 mRNA levels.

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from cells or tissues using a suitable kit.
 - Assess RNA quality and quantity.
 - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- Primer Design and Validation:
 - Design primers for human TPX2 that span an exon-exon junction to avoid amplification of genomic DNA.
 - Note: Validated primer sequences are often available from commercial suppliers or can be designed using tools like Primer-BLAST. It is crucial to validate primer efficiency experimentally.
- qPCR Reaction Setup:
 - Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and nuclease-free water.

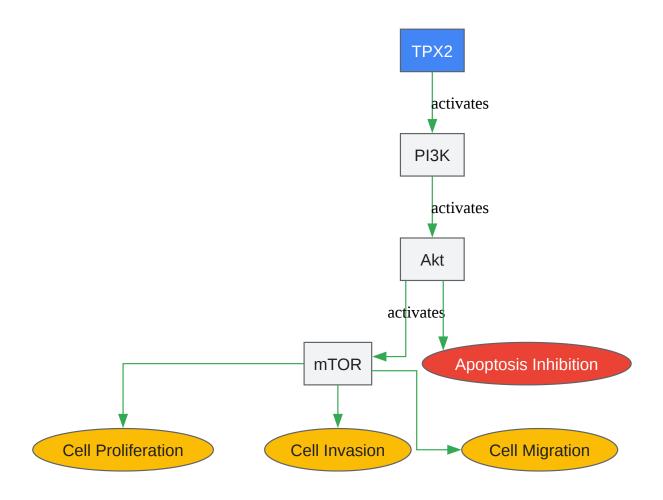


- Add diluted cDNA to the master mix in a qPCR plate.
- Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.
- Thermocycling and Data Acquisition:
 - Perform the qPCR reaction in a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
 - Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for TPX2 and the reference gene.
 - \circ Calculate the relative expression of TPX2 using the $\Delta\Delta$ Ct method.

Mandatory Visualizations Signaling Pathways Involving TPX2

TPX2 is a key regulator of mitosis and is implicated in several signaling pathways that are often dysregulated in cancer.

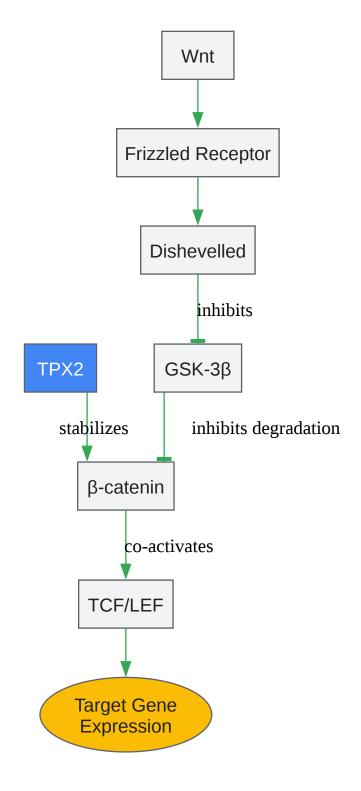




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Caption: TPX2 activates the PI3K/Akt/mTOR signaling pathway, promoting cell proliferation and survival.





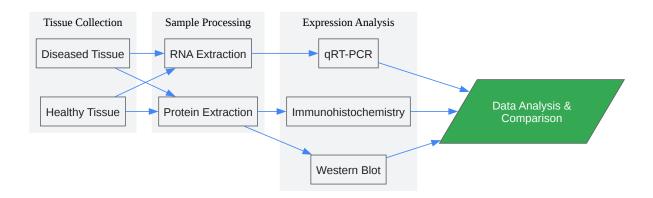
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Caption: TPX2 can enhance Wnt/ β -catenin signaling by stabilizing β -catenin, leading to increased target gene expression.

Experimental Workflow



The following diagram illustrates a general workflow for the comparative analysis of TPX2 expression.



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Caption: General workflow for comparative analysis of TPX2 expression from tissue collection to data analysis.

To cite this document: BenchChem. [comparative analysis of PX 2 expression in healthy vs. diseased tissue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1162272#comparative-analysis-of-px-2-expression-in-healthy-vs-diseased-tissue]

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